molecular formula C24H22N4O2S2 B2947276 N-(2,3-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392294-73-4

N-(2,3-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2947276
CAS No.: 392294-73-4
M. Wt: 462.59
InChI Key: RUSIJUUWNWIPKM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-15-7-5-12-20(16(15)2)25-22(30)14-31-24-28-27-23(32-24)26-21(29)13-18-10-6-9-17-8-3-4-11-19(17)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSIJUUWNWIPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological properties, and relevant case studies surrounding this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethylphenyl acetamide with thiadiazole derivatives. The resulting compound is characterized by various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various pathogens. In vitro studies demonstrated that certain thiadiazole derivatives inhibited the growth of gram-positive and gram-negative bacteria effectively.

CompoundPathogenInhibition Rate (%)Concentration (μg/mL)
51mX. oryzae pv. oryzicola30%100
51mX. oryzae pv. oryzae56%100

These results suggest that the compound may be a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies involving related compounds have shown significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)Reference Compound
MDA-MB-2313.3Cisplatin
HEK293T34.71Cisplatin

These findings indicate that the compound exhibits potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial and cancerous cells. Thiadiazole derivatives are known to interfere with cellular processes such as DNA replication and protein synthesis, which are critical for the survival and proliferation of pathogens and cancer cells .

Case Studies

Several case studies have been conducted on related compounds to assess their biological activities:

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against various bacterial strains and found several compounds with notable antibacterial activity.
  • Anticancer Research : Another study focused on the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines, revealing that certain compounds significantly inhibited cell viability compared to standard treatments .

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